1-((4-fluorophenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Description
This compound features a piperidine core substituted at the 4-position with a carboxamide group linked to a 1,3,4-oxadiazole ring. The oxadiazole is further modified with a tetrahydrofuran-2-yl group, while the piperidine's nitrogen is sulfonylated by a 4-fluorophenyl moiety. This structure combines multiple pharmacophores: the sulfonyl group enhances metabolic stability, the oxadiazole contributes to hydrogen bonding and π-π interactions, and the tetrahydrofuran moiety may improve solubility and conformational rigidity .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O5S/c19-13-3-5-14(6-4-13)29(25,26)23-9-7-12(8-10-23)16(24)20-18-22-21-17(28-18)15-2-1-11-27-15/h3-6,12,15H,1-2,7-11H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHVWYUJMVEAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Replacement of oxadiazole with oxazole () eliminates one nitrogen, reducing polarity and possibly weakening target binding .
Substituent Effects :
- The tetrahydrofuran-2-yl group in the target compound provides an oxygen-rich, semi-rigid structure, improving solubility compared to thiophene () or isopropyl () substituents .
- The 4-fluorophenylsulfonyl group enhances stability and electron-withdrawing effects, contrasting with 4-fluorobenzoyl (), which is more prone to hydrolysis .
Research Findings and Implications
- Synthetic Feasibility : Analogous compounds (e.g., ) utilize piperidine sulfonylation and oxadiazole coupling, suggesting viable routes for the target’s synthesis .
- Structure-Activity Relationship (SAR) :
- Tetrahydrofuran vs. Thiophene : indicates that replacing thiophene with tetrahydrofuran reduces aromaticity but improves solubility, critical for oral bioavailability .
- Sulfonyl vs. Benzoyl : The sulfonyl group’s electron-withdrawing nature (target) may enhance binding to serine proteases or kinases compared to benzoyl () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
